molecular formula C16H18N2O4S B11598537 N-[[(4-Ethoxyphenyl)amino]carbonyl]-4-methylbenzenesulfonamide CAS No. 24535-61-3

N-[[(4-Ethoxyphenyl)amino]carbonyl]-4-methylbenzenesulfonamide

Cat. No.: B11598537
CAS No.: 24535-61-3
M. Wt: 334.4 g/mol
InChI Key: SJUUIIOLCKBGFU-UHFFFAOYSA-N
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Description

N-[[(4-Ethoxyphenyl)amino]carbonyl]-4-methylbenzenesulfonamide is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound features a sulfonamide group, which is a key functional group in many pharmaceuticals due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(4-Ethoxyphenyl)amino]carbonyl]-4-methylbenzenesulfonamide typically involves the reaction of 4-ethoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amine group of 4-ethoxyaniline attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[(4-Ethoxyphenyl)amino]carbonyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[[(4-Ethoxyphenyl)amino]carbonyl]-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as an antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[(4-Ethoxyphenyl)amino]carbonyl]-4-methylbenzenesulfonamide involves its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. By inhibiting these enzymes, the compound can exert antibacterial effects. Additionally, the compound may interact with other molecular targets, leading to various biological activities.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with similar antibacterial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for its antibacterial activity.

    Sulfadiazine: Known for its use in treating bacterial infections.

Uniqueness

N-[[(4-Ethoxyphenyl)amino]carbonyl]-4-methylbenzenesulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethoxyphenyl group may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and exert its effects.

Properties

24535-61-3

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C16H18N2O4S/c1-3-22-14-8-6-13(7-9-14)17-16(19)18-23(20,21)15-10-4-12(2)5-11-15/h4-11H,3H2,1-2H3,(H2,17,18,19)

InChI Key

SJUUIIOLCKBGFU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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